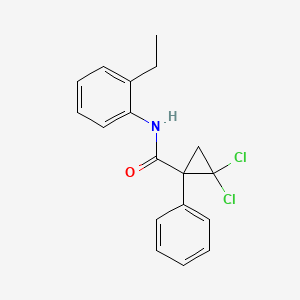
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide, also known as AZAQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide is not yet fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound modulates the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells. This compound has also been reported to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, it has been reported to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide. One of the potential areas of investigation is the development of this compound derivatives with improved pharmacokinetic properties. Moreover, the use of this compound in combination with other anticancer agents may enhance its therapeutic efficacy. Furthermore, the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound may provide insights into its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide involves the reaction between 8-methoxy-2-methyl-4-quinolone and 1-azepanamine in the presence of acetic anhydride and triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. This compound has also been investigated for its antibacterial and antifungal activities. Moreover, it has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-12-16(15-8-7-9-17(24-2)19(15)20-14)21-18(23)13-22-10-5-3-4-6-11-22/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKYHUAMZQRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)

![2-(4-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5083393.png)

![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)


![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)
